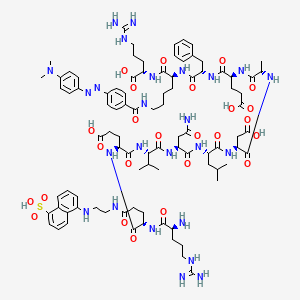

RE(EDANS)EVNLDAEFK(DABCYL)R

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C91H129N25O25S/c1-49(2)45-66(109-87(135)68(47-71(93)117)112-88(136)76(50(3)4)113-83(131)64(36-39-74(121)122)107-81(129)62(105-79(127)59(92)21-15-41-101-90(94)95)34-37-72(118)99-44-43-98-60-23-13-20-58-57(60)19-14-25-70(58)142(139,140)141)85(133)111-69(48-75(123)124)84(132)103-51(5)77(125)104-63(35-38-73(119)120)82(130)110-67(46-52-17-9-8-10-18-52)86(134)106-61(80(128)108-65(89(137)138)24-16-42-102-91(96)97)22-11-12-40-100-78(126)53-26-28-54(29-27-53)114-115-55-30-32-56(33-31-55)116(6)7/h8-10,13-14,17-20,23,25-33,49-51,59,61-69,76,98H,11-12,15-16,21-22,24,34-48,92H2,1-7H3,(H2,93,117)(H,99,118)(H,100,126)(H,103,132)(H,104,125)(H,105,127)(H,106,134)(H,107,129)(H,108,128)(H,109,135)(H,110,130)(H,111,133)(H,112,136)(H,113,131)(H,119,120)(H,121,122)(H,123,124)(H,137,138)(H4,94,95,101)(H4,96,97,102)(H,139,140,141)/t51-,59-,61-,62-,63-,64-,65-,66-,67-,68-,69-,76-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSZHKSLZMCXEG-YHBITHHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)NC(=O)C(CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)NC(=O)[C@H](CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C91H129N25O25S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001043667 | |

| Record name | L-Arginine, L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-α-glutamyl-L-valyl-L-asparaginyl-L-leucyl-L-α-aspartyl-L-alanyl-L-α-glutamyl-L-phenylalanyl-N6-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-lysyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2005.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

310427-94-2 | |

| Record name | L-Arginine, L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-α-glutamyl-L-valyl-L-asparaginyl-L-leucyl-L-α-aspartyl-L-alanyl-L-α-glutamyl-L-phenylalanyl-N6-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-lysyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The BACE1 Substrate RE(EDANS)EVNLDAEFK(DABCYL)R: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-secretase 1 (BACE1), also known as β-site amyloid precursor protein cleaving enzyme 1, is a critical enzyme in the pathogenesis of Alzheimer's disease. It performs the initial and rate-limiting cleavage of the amyloid precursor protein (APP), a step that initiates the production of the amyloid-β (Aβ) peptide. The accumulation of Aβ in the brain is a hallmark of Alzheimer's disease, leading to the formation of senile plaques and subsequent neurodegeneration. As such, BACE1 has emerged as a primary therapeutic target for the development of disease-modifying drugs for Alzheimer's.

To facilitate the discovery and characterization of BACE1 inhibitors, various assay systems have been developed. A widely used tool in this endeavor is the fluorogenic substrate, RE(EDANS)EVNLDAEFK(DABCYL)R . This synthetic peptide is derived from the "Swedish" mutation of APP, which is known to be cleaved more efficiently by BACE1. The peptide is flanked by a fluorescent donor, 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS), and a quenching acceptor, 4-(4-(dimethylamino)phenyl)azobenzoic acid (DABCYL).

The principle of its use lies in Fluorescence Resonance Energy Transfer (FRET). In the intact peptide, the close proximity of EDANS and DABCYL allows for the quenching of EDANS's fluorescence by DABCYL. Upon cleavage of the peptide by BACE1 between the leucine (L) and aspartic acid (D) residues, the EDANS and DABCYL moieties are separated. This separation disrupts the FRET process, leading to a measurable increase in the fluorescence of EDANS. This direct relationship between substrate cleavage and fluorescence signal provides a sensitive and continuous method for measuring BACE1 activity and for screening potential inhibitors.

This technical guide provides a comprehensive overview of the use of the this compound substrate for BACE1 research, including detailed experimental protocols, data presentation for key quantitative parameters, and visualizations of the relevant biological pathway and experimental workflows.

Quantitative Data

The following tables summarize key quantitative data for the use of the this compound substrate in BACE1 assays.

Table 1: Kinetic Parameters of this compound with BACE1

| Parameter | Value | Notes |

| Km | Not Reported | The Michaelis constant (Km) for this specific substrate is not consistently reported in publicly available literature. It is recommended to determine this value empirically for specific assay conditions. |

| Vmax | Not Reported | The maximum reaction velocity (Vmax) is dependent on enzyme concentration and assay conditions and should be determined experimentally. |

| kcat | Not Reported | The turnover number (kcat) is not consistently reported in publicly available literature. |

Table 2: IC50 Values of Representative BACE1 Inhibitors using the this compound FRET Assay

| Inhibitor | IC50 | Notes |

| BACE1-IN-12 | 8.9 µM[1] | A potent, blood-brain barrier-penetrating BACE1 inhibitor.[1] |

| Icaritin (ICT) | Calculated from RFU/h vs. log[Inhibitor][2] | A prenylflavonoid derivative with neuroprotective effects.[2] |

| AZD3293 (Lanabecestat) | 0.6 ± 0.04 nM[3] | A potent BACE1 inhibitor that has been in clinical trials.[3] |

| PF-06751979 | 7.3 nM[3] | A BACE1 selective inhibitor.[3] |

| Compound 33 (from Selaginella doederleinii) | 0.75 µM | A natural triflavonoid identified as a potent BACE1 inhibitor in an in-vitro FRET assay. |

Note: IC50 values can vary depending on the specific assay conditions (e.g., enzyme and substrate concentrations, buffer composition, temperature, and incubation time). The values presented here are for reference and should be determined under the user's experimental conditions.

Experimental Protocols

BACE1 Activity Assay using this compound (FRET-based)

This protocol provides a general framework for measuring BACE1 activity. Optimization of enzyme and substrate concentrations may be required for specific experimental goals.

Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 FRET substrate: this compound

-

Assay Buffer: 50 mM Sodium Acetate, pH 4.5

-

Dimethyl sulfoxide (DMSO) for dissolving substrate and inhibitors

-

Black, flat-bottom 96- or 384-well microplates (for fluorescence reading)

-

Fluorescence microplate reader with excitation and emission wavelengths suitable for EDANS (e.g., Excitation: ~340 nm, Emission: ~490-510 nm)

Procedure:

-

Reagent Preparation:

-

BACE1 Enzyme: Thaw the enzyme on ice. Dilute the enzyme to the desired working concentration in cold Assay Buffer. The final concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

BACE1 Substrate: Prepare a stock solution of the FRET substrate in DMSO (e.g., 1-10 mM). Further dilute the substrate to the desired final concentration in Assay Buffer. The final substrate concentration is typically at or below the Km value to ensure the reaction rate is proportional to enzyme activity.

-

Assay Buffer: Prepare a 1X solution of 50 mM Sodium Acetate and adjust the pH to 4.5.

-

-

Assay Setup (96-well plate format):

-

Add 50 µL of Assay Buffer to each well.

-

For inhibitor studies, add the desired concentration of the test compound (typically dissolved in DMSO, with the final DMSO concentration kept below 1-2% to avoid enzyme inhibition). Add an equivalent volume of DMSO to the control wells.

-

Pre-incubate the plate at the desired reaction temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 50 µL of the diluted BACE1 enzyme solution to each well.

-

Immediately start monitoring the fluorescence intensity in a kinetic mode for a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.

-

Data Analysis:

-

Calculate the Reaction Rate: The rate of the reaction is determined by the slope of the linear portion of the fluorescence intensity versus time plot. The rate is typically expressed in Relative Fluorescence Units per minute (RFU/min).

-

Enzyme Activity Calculation: To convert RFU/min to a specific activity (e.g., pmol/min/µg), a standard curve can be generated using a known concentration of the cleaved fluorescent product (RE(EDANS)EVNL).

-

Inhibition Calculation: To determine the percent inhibition for a test compound, use the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] * 100

-

IC50 Determination: To determine the half-maximal inhibitory concentration (IC50), plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

Protocol for High-Throughput Screening (HTS) of BACE1 Inhibitors

This protocol is adapted for screening large compound libraries.

Procedure:

-

Compound Plating: Add a small volume (e.g., 1 µL) of each test compound from the library (dissolved in DMSO) to the wells of a 384-well plate. Include positive controls (a known BACE1 inhibitor) and negative controls (DMSO only).

-

Enzyme Addition: Add a solution of BACE1 enzyme in Assay Buffer to all wells.

-

Pre-incubation: Incubate the plate at room temperature for 15-30 minutes.

-

Substrate Addition and Reaction Initiation: Add the BACE1 FRET substrate solution to all wells to start the reaction.

-

Fluorescence Measurement: Read the fluorescence intensity at one or two time points (endpoint assay) or kinetically over a shorter period (e.g., 10-15 minutes).

-

Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Compounds that show inhibition above a certain threshold (e.g., >50%) are considered "hits" and are selected for further validation and IC50 determination.

Visualizations

Amyloid Precursor Protein (APP) Processing Pathway

The following diagram illustrates the amyloidogenic pathway of APP processing, highlighting the central role of BACE1.

Caption: The amyloidogenic processing of APP by BACE1 and γ-secretase.

Experimental Workflow for BACE1 Inhibitor Screening

This diagram outlines the typical workflow for identifying and characterizing BACE1 inhibitors using the this compound substrate.

Caption: A typical workflow for BACE1 inhibitor discovery and development.

Logical Relationship of the FRET-Based BACE1 Assay

This diagram illustrates the logical connections within the FRET-based assay for measuring BACE1 activity.

Caption: The logical principle of the FRET-based BACE1 activity assay.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the BACE1 Fluorescent Substrate: RE(EDANS)EVNLDAEFK(DABCYL)R

This guide provides a comprehensive overview of the widely used Förster Resonance Energy Transfer (FRET) substrate, This compound , for the measurement of β-secretase (BACE1) activity. BACE1 is a primary therapeutic target in Alzheimer's disease, and this substrate is a critical tool for screening and characterizing potential inhibitors.

Core Principles and Mechanism of Action

The peptide sequence EVNLDAEFK is derived from the Swedish mutation of the Amyloid Precursor Protein (APP), which confers a significantly higher cleavage efficiency by BACE1.[1] This substrate is dual-labeled with a fluorophore-quencher pair, enabling a FRET-based assay.

-

Fluorophore: EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid)

-

Quencher: DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid)

In its intact state, the peptide holds the EDANS and DABCYL moieties in close proximity. When excited, the energy from the EDANS donor is non-radiatively transferred to the DABCYL acceptor, which quenches the fluorescent signal. Upon proteolytic cleavage by BACE1 between the Leucine (L) and Aspartic Acid (D) residues, the EDANS and DABCYL groups are separated. This separation disrupts FRET, leading to a quantifiable increase in fluorescence intensity that is directly proportional to BACE1 enzymatic activity.[1]

References

Technical Guide: Properties and Applications of the BACE1 FRET Substrate RE(EDANS)EVNLDAEFK(DABCYL)R

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the fluorogenic peptide substrate, Arg-Glu-(EDANS)-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys-(DABCYL)-Arg, a critical tool for the study of Beta-secretase 1 (BACE1) and the development of its inhibitors. BACE1 is a primary therapeutic target in Alzheimer's disease research, as it is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides[1][2][3].

Core Peptide Properties and Mechanism of Action

The peptide is a specialized substrate for BACE1, an aspartic protease central to the amyloidogenic pathway of amyloid precursor protein (APP) processing[4][5][6]. Its design incorporates a specific amino acid sequence flanked by a fluorophore-quencher pair, enabling a highly sensitive Fluorescence Resonance Energy Transfer (FRET) based assay[7].

Mechanism of Action: The substrate utilizes the FRET pair consisting of EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) as the fluorescent donor and DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) as the quenching acceptor[8]. In the intact peptide, the close proximity of DABCYL to EDANS leads to the quenching of EDANS's fluorescence emission. BACE1-mediated cleavage of the peptide at the Leu-Asp bond separates the donor from the quencher. This separation disrupts the FRET process, leading to a quantifiable increase in fluorescence intensity that is directly proportional to BACE1 enzymatic activity[7][9].

Physicochemical and Spectroscopic Properties

The fundamental properties of the peptide are summarized below. Note that optimal excitation and emission wavelengths can vary slightly depending on the specific instrumentation and buffer conditions used.

| Property | Value | Reference |

| Full Sequence | Arg-Glu-(EDANS)-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys-(DABCYL)-Arg | Generic |

| Target Enzyme | BACE1 (β-secretase 1) | [2][9] |

| Cleavage Site | Between Leucine (Leu) and Aspartic Acid (Asp) | [3] |

| Excitation (Ex) λ | ~320-360 nm | [9][10] |

| Emission (Em) λ | ~405-528 nm | [9][10] |

Enzyme Kinetics

While kinetic parameters can be influenced by assay conditions, this substrate is known to be highly specific for BACE1. In Alzheimer's disease (AD) brain tissue, the maximal reaction velocity (Vmax) for β-secretase activity has been observed to be significantly increased compared to non-AD controls, with no change in the Michaelis constant (Km), suggesting a higher enzymatic efficiency in the disease state[11]. The use of this FRET substrate allows for precise determination of these kinetic values in vitro.

Key Experimental Protocols

This peptide is primarily used for in vitro BACE1 activity assays and for high-throughput screening (HTS) of potential inhibitors.

BACE1 Activity Assay (96-well plate format)

This protocol provides a method for determining BACE1 activity in a sample, such as purified enzyme or cell/tissue lysates[12].

Reagents and Materials:

-

BACE1 Enzyme: Purified recombinant human BACE1.

-

BACE1 FRET Substrate: RE(EDANS)EVNLDAEFK(DABCYL)R.

-

Assay Buffer: 50 mM Sodium Acetate, pH 4.5[7].

-

BACE1 Inhibitor (Optional Control): A known BACE1 inhibitor for negative control wells.

-

96-well Black Plate: Solid black plates are recommended to minimize light scatter and background fluorescence[13].

-

Fluorescence Plate Reader: Capable of kinetic measurements at the appropriate Ex/Em wavelengths.

Procedure:

-

Reagent Preparation: Thaw all components. Dilute the BACE1 enzyme and FRET substrate in the assay buffer to their final desired concentrations. Prepare the BACE1 inhibitor if used.

-

Plate Setup: Set up the following wells in duplicate or triplicate[12][13]:

-

Blank: 50 µL Assay Buffer.

-

Positive Control: 46 µL Assay Buffer + 4 µL active BACE1 enzyme.

-

Negative Control: 44 µL Assay Buffer + 4 µL active BACE1 enzyme + 2 µL BACE1 inhibitor.

-

Sample Wells: 50 µL of the sample (e.g., diluted lysate).

-

-

Initiate Reaction: Add 2 µL of the BACE1 FRET substrate to all wells to start the enzymatic reaction. The total volume should be consistent across wells[12].

-

Incubation: Incubate the plate at room temperature or 37°C, protected from light[14].

-

Fluorescence Measurement: Measure the fluorescence intensity over time (kinetic mode) using a plate reader set to Ex/Em wavelengths such as 320 nm/405 nm[10][13]. Endpoint readings are also possible after a fixed incubation time (e.g., 60-120 minutes)[7][10].

BACE1 Inhibitor Screening Assay

This protocol is adapted for screening chemical compounds for their ability to inhibit BACE1 activity[13][14].

Procedure:

-

Compound Plating: Add 10 µL of the test compounds at various concentrations to the wells of a 96-well plate. Include wells with vehicle (e.g., DMSO) for positive controls (no inhibition) and a known BACE1 inhibitor for negative controls[7].

-

Enzyme Pre-incubation: Add 10 µL of diluted BACE1 enzyme solution to each well. Pre-incubate the enzyme with the compounds for a set period (e.g., 15 minutes) at 37°C[10].

-

Reaction Initiation: Add 10 µL of the BACE1 FRET substrate to each well to start the reaction[7].

-

Signal Detection: Read the plate kinetically or as an endpoint measurement as described in the activity assay.

-

Data Analysis:

-

Correct for background by subtracting the average fluorescence from the blank wells.

-

Calculate the percent inhibition for each compound concentration relative to the positive control (vehicle).

-

Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces BACE1 activity by 50%)[14].

-

Visualizations: Pathways and Workflows

FRET Mechanism of the BACE1 Substrate

The diagram below illustrates the principle of the FRET-based assay.

References

- 1. db.cngb.org [db.cngb.org]

- 2. cenmed.com [cenmed.com]

- 3. The β-secretase enzyme BACE1 as a therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology* | Semantic Scholar [semanticscholar.org]

- 6. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Altered beta-secretase enzyme kinetics and levels of both BACE1 and BACE2 in the Alzheimer's disease brain. | Semantic Scholar [semanticscholar.org]

- 12. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Mechanism of Action of RE(EDANS)EVNLDAEFK(DABCYL)R

For Researchers, Scientists, and Drug Development Professionals

Introduction

RE(EDANS)EVNLDAEFK(DABCYL)R is a highly specific, internally quenched fluorescent peptide substrate designed for the sensitive and continuous assay of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key aspartyl protease in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the production of amyloid-β (Aβ) peptides. The accumulation of Aβ in the brain is a pathological hallmark of Alzheimer's disease. This substrate's peptide sequence is derived from the "Swedish" mutant of APP (APPswe), which is known to be cleaved by BACE1 with significantly higher efficiency compared to the wild-type sequence.[1][2] This enhanced cleavage rate makes this compound an invaluable tool for high-throughput screening of BACE1 inhibitors and for detailed kinetic studies of the enzyme.

The mechanism of action of this substrate is based on Fluorescence Resonance Energy Transfer (FRET). The peptide is labeled with a fluorescent donor, 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS), and a quenching acceptor, 4-((4-(dimethylamino)phenyl)azo)benzoic acid (DABCYL). In the intact peptide, the close proximity of EDANS and DABCYL allows for efficient FRET, resulting in the quenching of the EDANS fluorescence. Upon enzymatic cleavage by BACE1, the EDANS and DABCYL moieties are separated, disrupting the FRET process and leading to a quantifiable increase in fluorescence intensity. This direct relationship between fluorescence and enzymatic activity allows for real-time monitoring of BACE1 catalysis.

Core Mechanism of Action: FRET-Based Cleavage Detection

The fundamental principle underlying the use of this compound is Förster Resonance Energy Transfer (FRET), a non-radiative energy transfer process between two chromophores.

-

Donor Fluorophore (EDANS): EDANS is a fluorescent molecule that, when excited by an appropriate wavelength of light, emits photons at a longer wavelength.

-

Acceptor Quencher (DABCYL): DABCYL is a non-fluorescent chromophore that has an absorption spectrum overlapping with the emission spectrum of EDANS.

In the intact peptide substrate, the three-dimensional conformation holds EDANS and DABCYL in close proximity (typically 10-100 Å). When the EDANS molecule is excited, the energy is non-radiatively transferred to the nearby DABCYL molecule, which then dissipates this energy as heat. This energy transfer prevents the EDANS molecule from emitting a photon, thus "quenching" its fluorescence.

BACE1 recognizes and cleaves a specific peptide bond within the this compound sequence. This cleavage event separates the EDANS-containing fragment from the DABCYL-containing fragment. With the quencher no longer in close proximity, the energy from the excited EDANS molecule is emitted as fluorescence. The rate of increase in fluorescence intensity is directly proportional to the rate of substrate cleavage by BACE1.

Signaling Pathway of BACE1 Cleavage

The following diagram illustrates the FRET-based mechanism of action for the this compound substrate.

References

The EDANS/DABCYL FRET Pair in BACE1 Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key aspartic protease in the amyloidogenic pathway, has emerged as a primary therapeutic target for Alzheimer's disease. Its enzymatic activity leads to the generation of amyloid-beta (Aβ) peptides, which are central to the formation of amyloid plaques in the brain.[1][2] The development of potent and specific BACE1 inhibitors is a major focus of drug discovery efforts. To facilitate high-throughput screening (HTS) and detailed kinetic analysis of these inhibitors, robust and sensitive assay methodologies are essential.

One of the most widely adopted methods utilizes Fluorescence Resonance Energy Transfer (FRET), a distance-dependent interaction between two fluorophores. This guide provides a comprehensive overview of the use of the classic FRET pair, 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS) and 4-((4-(Dimethylamino)phenyl)azo)benzoic acid (DABCYL), in BACE1 assays.

The EDANS and DABCYL FRET Pair

The EDANS/DABCYL pair is a well-established donor-quencher system for FRET-based protease assays. EDANS, the fluorescent donor, has an excitation maximum in the ultraviolet range and emits blue light. DABCYL, a non-fluorescent chromophore, acts as the quencher, efficiently absorbing the energy emitted by EDANS when in close proximity.[3]

The efficiency of this energy transfer is exquisitely sensitive to the distance between the two molecules, typically occurring within a range of 10-100 Å. In a BACE1 assay, a peptide substrate is synthesized to contain the BACE1 cleavage sequence, flanked by EDANS and DABCYL. In the intact substrate, FRET is efficient, and the fluorescence of EDANS is quenched by DABCYL. Upon cleavage of the peptide by BACE1, the donor and quencher are separated, leading to a measurable increase in EDANS fluorescence.[4]

Quantitative Data Summary

For researchers designing and optimizing BACE1 FRET assays, a clear understanding of the spectral properties and kinetic parameters is crucial. The following tables summarize key quantitative data for the EDANS/DABCYL FRET pair and a common BACE1 substrate.

| Parameter | Value | Reference |

| EDANS Excitation Max (λex) | ~336-341 nm | [3] |

| EDANS Emission Max (λem) | ~471-490 nm | [3] |

| DABCYL Absorption Max (λabs) | ~453-472 nm | [3] |

| EDANS Quantum Yield | High | |

| DABCYL Molar Extinction Coefficient (ε) | ~23,442 M⁻¹cm⁻¹ (from log ε = 4.37) | [5][6] |

| Förster Distance (R₀) | ~30-50 Å (3-5 nm) |

Table 1: Spectral Properties of the EDANS/DABCYL FRET Pair

| Parameter | Value | Substrate Sequence | Reference |

| Michaelis Constant (Kₘ) | Varies with substrate | Rh-EVNLDAEFK-Quencher | [7] |

| Catalytic Rate Constant (kcat) | Varies with substrate | Rh-EVNLDAEFK-Quencher | [7] |

Table 2: Kinetic Parameters for BACE1 with a FRET Substrate

BACE1 Signaling Pathway and FRET Assay Principle

The following diagrams illustrate the biological context of BACE1 activity and the fundamental principle of the FRET-based assay.

Experimental Protocols

A detailed and standardized protocol is critical for obtaining reproducible results in BACE1 activity assays and inhibitor screening. The following protocol is a generalized methodology based on commercially available kits and published literature.[4][8]

Materials and Reagents

-

BACE1 Enzyme: Purified, recombinant human BACE1.

-

BACE1 FRET Substrate: Peptide substrate containing a BACE1 cleavage site (e.g., based on the Swedish mutation of APP, Rh-EVNLDAEFK-Quencher) labeled with EDANS and DABCYL.[4]

-

Assay Buffer: Typically a sodium acetate buffer at an acidic pH (e.g., 50 mM sodium acetate, pH 4.5) to ensure optimal BACE1 activity.[4]

-

Test Compounds: Potential BACE1 inhibitors dissolved in a suitable solvent (e.g., DMSO).

-

Control Inhibitor: A known BACE1 inhibitor for positive control.

-

96-well or 384-well black plates: To minimize background fluorescence.

-

Fluorescence plate reader: Capable of excitation at ~340 nm and emission detection at ~490 nm.

Assay Procedure

The following workflow outlines the steps for a typical BACE1 inhibitor screening assay.

Detailed Steps:

-

Reagent Preparation:

-

Prepare a 3X working solution of the BACE1 FRET substrate (e.g., 750 nM) in assay buffer.[4]

-

Prepare a 3X working solution of BACE1 enzyme (e.g., 1.0 Unit/mL) in assay buffer.[4]

-

Prepare serial dilutions of test compounds and control inhibitor in assay buffer. The final concentration of DMSO in the assay should typically not exceed 1%.

-

-

Assay Plate Setup (384-well format example): [4]

-

Add 10 µL of the 3X test compound dilution (or assay buffer for no-inhibitor control) to the appropriate wells.

-

Add 10 µL of the 3X BACE1 substrate solution to all wells.

-

Mix gently.

-

-

Enzyme Reaction Initiation:

-

To start the reaction, add 10 µL of the 3X BACE1 enzyme solution to all wells except the "no enzyme" blank wells.

-

The final reaction volume will be 30 µL, containing 1X substrate, 1X enzyme, and 1X test compound. A typical final substrate concentration is 250 nM.[4]

-

-

Incubation and Measurement:

-

Kinetic Assay: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 60-90 minutes) at room temperature.[4] Excitation should be set to ~340 nm and emission to ~490 nm. The rate of fluorescence increase is proportional to BACE1 activity.

-

Endpoint Assay: Incubate the plate for a fixed time (e.g., 60 minutes) at room temperature, protected from light.[4] After incubation, the reaction can be stopped by adding a stop solution (e.g., 2.5 M sodium acetate).[4] Read the final fluorescence intensity.

-

-

Data Analysis:

-

For kinetic assays, determine the initial reaction velocity (slope of the linear portion of the fluorescence versus time curve).

-

Calculate the percent inhibition for each test compound concentration relative to the uninhibited control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value.

-

Conclusion

The EDANS/DABCYL FRET pair provides a robust and sensitive tool for the study of BACE1 activity and the screening of potential inhibitors. This technical guide offers a foundational understanding of the principles, quantitative aspects, and practical execution of BACE1 FRET assays. By following standardized protocols and carefully considering the experimental parameters, researchers can generate high-quality, reproducible data to advance the development of novel therapeutics for Alzheimer's disease.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. cenmed.com [cenmed.com]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Alzheimer's disease: identification and development of β-secretase (BACE-1) binding fragments and inhibitors by dynamic ligation screening (DLS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

BACE1 Substrate Specificity: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles of BACE1 Substrate Recognition and Cleavage, Featuring the Fluorescent Substrate "RE(EDANS)EVNLDAEFK(DABCYL)R".

This guide provides a comprehensive overview of the substrate specificity of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. It delves into the kinetic properties of a widely used fluorescent substrate, details the expanding list of known BACE1 substrates, and outlines the experimental protocols for assessing BACE1 activity. Furthermore, it visually elucidates the critical signaling pathways regulated by BACE1 cleavage events.

BACE1 and Its Role in Amyloidogenesis

BACE1 is a type I transmembrane aspartyl protease primarily expressed in neurons.[1][2] It plays a crucial, rate-limiting role in the production of the amyloid-beta (Aβ) peptide, the primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease.[2] The amyloidogenic pathway begins with the cleavage of the Amyloid Precursor Protein (APP) by BACE1, which generates a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). Subsequent cleavage of C99 by γ-secretase releases the Aβ peptide.[1]

The Fluorescent Substrate: this compound

To study BACE1 activity and screen for potential inhibitors, researchers frequently employ Förster Resonance Energy Transfer (FRET) assays. A commonly used tool in these assays is the fluorescently labeled peptide substrate, This compound . This peptide contains a fluorophore (EDANS) and a quencher (DABCYL). In its intact state, the proximity of the quencher to the fluorophore suppresses fluorescence. Upon cleavage by BACE1 between the Leucine (L) and Aspartic Acid (D) residues, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.

Kinetic Parameters

The interaction between BACE1 and its substrates can be quantified by Michaelis-Menten kinetics. For the "this compound" substrate, the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, has been determined. While specific kcat and Vmax values can vary depending on assay conditions, the specificity constant (kcat/Km) for similar FRET peptide substrates generally falls within the range of 1.3 to 4.5 mM⁻¹s⁻¹.[3]

| Parameter | Value | Reference |

| Km | 9 µM | [4] |

| Vmax | 12.0 x 10⁴ µM/min | [5] |

| kcat/Km | 3.2 ± 1.7 mM⁻¹s⁻¹ (for a similar Cy3B-labeled peptide) | [3] |

BACE1 Substrate Specificity and Cleavage Site Motifs

While APP is the most studied substrate of BACE1, the enzyme is known to have a relatively loose substrate specificity, cleaving a variety of other type I transmembrane proteins.[2][6] Proteomic studies have identified numerous putative BACE1 substrates, suggesting its involvement in a wide range of physiological processes beyond amyloidogenesis.[7][8][9]

Known BACE1 Substrates

Below is a table summarizing some of the known BACE1 substrates and their functions. The cleavage efficiency relative to APP is an important parameter for understanding the physiological relevance of these interactions.

| Substrate | Function | Cleavage Site | Reference |

| Amyloid Precursor Protein (APP) | Neuronal development, signaling | Multiple sites, including between Met-Asp and Tyr-Glu | [10][11] |

| Neuregulin-1 (NRG1) | Myelination, synaptic plasticity | Between Phe-Met | [11] |

| Jagged-1 (JAG1) | Notch signaling, cell fate determination | Not definitively mapped | [12] |

| Seizure Protein 6 (SEZ6) | Neuronal development, synaptic function | Not definitively mapped | [2] |

| Close Homolog of L1 (CHL1) | Axon guidance, neuronal migration | Between Tyr-Glu | [11] |

| Voltage-gated sodium channel β2 subunit (Navβ2) | Regulation of sodium channel activity | Not definitively mapped | [2] |

| P-selectin glycoprotein ligand-1 (PSGL-1) | Immune response | Not definitively mapped | [2] |

| Interleukin-1 receptor II (IL-1R2) | Inflammation | Not definitively mapped | [2] |

| LRIG2 | Regulation of receptor tyrosine kinases | Not definitively mapped | [8] |

| MDGA1 | Synaptic transmission | Juxtamembrane domain | [9] |

| CACHD1 | Synaptic transmission | Juxtamembrane domain | [9] |

Experimental Protocols: BACE1 FRET Assay

The following is a generalized protocol for a BACE1 enzymatic assay using a FRET peptide substrate for inhibitor screening.

Materials

-

Recombinant human BACE1 enzyme

-

BACE1 FRET substrate (e.g., this compound)

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Assay Procedure

-

Reagent Preparation:

-

Reaction Setup (96-well plate):

-

Blank wells: Add Assay Buffer and solvent.

-

Positive control wells (100% activity): Add Assay Buffer, BACE1 enzyme, and solvent.

-

Inhibitor wells: Add Assay Buffer, BACE1 enzyme, and the test compound at various concentrations.

-

-

Pre-incubation: Pre-incubate the plate with the enzyme and inhibitors for a set time (e.g., 15 minutes) at the desired temperature (e.g., 37°C).[14]

-

Initiation of Reaction: Add the BACE1 FRET substrate to all wells to start the reaction.[4]

-

Fluorescence Reading:

-

Kinetic Reading: Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 335-345 nm, Em: 485-510 nm) at regular intervals.[4] The rate of increase in fluorescence is proportional to the enzyme activity.

-

Endpoint Reading: Incubate the plate for a fixed time (e.g., 40-60 minutes) at room temperature, protected from light.[4][5] Stop the reaction if necessary and then read the final fluorescence intensity.

-

-

Data Analysis: Calculate the percentage of inhibition for each test compound concentration relative to the positive control. Determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

BACE1-Regulated Signaling Pathways

BACE1's proteolytic activity is a key regulatory step in several important signaling pathways.

Amyloidogenic Processing of APP

As previously mentioned, BACE1 initiates the amyloidogenic pathway by cleaving APP. This is the most well-characterized pathway involving BACE1 and is central to the amyloid hypothesis of Alzheimer's disease.

Neuregulin-1 (NRG1) Signaling and Myelination

BACE1 plays a critical role in the regulation of myelination in both the central and peripheral nervous systems through its cleavage of Neuregulin-1 (NRG1).[4][11] NRG1 is a transmembrane protein that, upon cleavage by BACE1, releases a soluble ectodomain. This ectodomain then binds to ErbB receptors on the surface of myelinating glial cells (Schwann cells in the PNS and oligodendrocytes in the CNS), activating downstream signaling cascades, such as the PI3K/Akt pathway, which promotes myelin sheath formation and maintenance.

Jagged-1 (JAG1) and Notch Signaling

BACE1 has also been implicated in the regulation of the Notch signaling pathway through its cleavage of the Notch ligand, Jagged-1 (JAG1).[12] The Notch pathway is a highly conserved signaling system that plays a fundamental role in cell fate decisions during development and in adult tissues. The interaction between Jagged-1 on one cell and a Notch receptor on an adjacent cell initiates a series of proteolytic cleavages, ultimately leading to the release of the Notch intracellular domain (NICD). NICD then translocates to the nucleus and acts as a transcriptional co-activator for target genes, such as those in the HES and HEY families. BACE1-mediated cleavage of Jagged-1 can modulate the availability of this ligand and thereby influence Notch signaling activity.

Conclusion

BACE1 is a multifaceted enzyme with a growing list of substrates, implicating it in a variety of crucial physiological processes. While its role in Alzheimer's disease is paramount in drug discovery efforts, a thorough understanding of its broader substrate specificity is essential for the development of safe and effective BACE1 inhibitors. The use of FRET-based assays with substrates like "this compound" provides a robust platform for high-throughput screening and detailed kinetic analysis. Future research will likely uncover additional BACE1 substrates and further elucidate its complex roles in health and disease.

References

- 1. Identification of β-Secretase (BACE1) Substrates Using Quantitative Proteomics | PLOS One [journals.plos.org]

- 2. BACE1: More than just a β‐secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuregulin-ERBB signaling in nervous system development and neuropsychiatric diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Dual Fluorochrome Near-Infrared Imaging Probe for Potential Alzheimer’s Enzyme Biomarkers-BACE1 and Cathepsin D - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Notch activation of Jagged1 contributes to the assembly of the arterial wall - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BACE1 Cleavage Site Selection Critical for Amyloidogenesis and Alzheimer's Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. JAG1 - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

The Discovery and Characterization of BACE1 and Its Substrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), also known as β-secretase, is a transmembrane aspartyl protease that plays a pivotal role in the pathogenesis of Alzheimer's disease (AD). Its discovery in 1999 marked a significant milestone in AD research, identifying it as the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, the primary component of amyloid plaques in the brains of AD patients.[1][2][3][4][5] Beyond its critical role in processing the amyloid precursor protein (APP), BACE1 has been shown to cleave a multitude of other substrates, implicating it in various physiological processes. This in-depth technical guide provides a comprehensive overview of the discovery of BACE1, its primary substrates, and the key experimental methodologies used for its characterization. The guide is intended for researchers, scientists, and drug development professionals in the field of neuroscience and neurodegenerative diseases.

The Discovery of BACE1 as the Elusive β-Secretase

The identity of β-secretase remained a mystery for over a decade after the initial characterization of Aβ.[6] In 1999, five independent research groups reported the cloning and characterization of the enzyme, which they variously named BACE, Asp2, or memapsin 2.[2][4][7] These groups employed different strategies, including expression cloning, protein purification, and genomics, yet all converged on the same type 1 transmembrane aspartic protease.[2][8]

The identified protein, BACE1, exhibited all the previously characterized properties of β-secretase activity.[1] It possesses the two catalytic aspartate residues (DTGS and DSGT) characteristic of aspartyl proteases and is sensitive to inhibition by pepstatin at high concentrations.[1][7] Crucially, knockout mouse studies provided unequivocal in vivo validation. Mice lacking the BACE1 gene showed a complete absence of Aβ production, confirming that BACE1 is the primary, if not sole, β-secretase responsible for Aβ generation in the brain.[1][4]

Experimental Workflow for the Discovery of BACE1

The discovery of BACE1 involved a multi-faceted approach, combining biochemical characterization of β-secretase activity with molecular cloning techniques. The general workflow is outlined below.

BACE1 Substrates: Beyond APP

While APP is the most studied substrate of BACE1 due to its role in AD, it is now evident that BACE1 is a promiscuous enzyme with a wide range of substrates.[9] The identification of these non-APP substrates has been crucial for understanding the potential mechanism-based side effects of BACE1 inhibitors.[10]

Validated BACE1 Substrates and their Cleavage Sites

The following table summarizes a selection of validated BACE1 substrates and their known or putative cleavage sites.

| Substrate | Protein Family/Function | Cleavage Site (P1↓P1') | Reference(s) |

| Amyloid Precursor Protein (APP) | Cell surface receptor/adhesion | Leu↓Asp | [11] |

| APP-like protein 1 (APLP1) | APP family | Leu↓Asp | [12] |

| APP-like protein 2 (APLP2) | APP family | Leu↓Asp | [12] |

| Neuregulin 1 (NRG1) | Growth factor | Phe↓Met | [9] |

| Voltage-gated sodium channel β2 subunit (Navβ2) | Ion channel subunit | Leu↓Met (major), Leu↓Gln (minor) | [11] |

| Close homolog of L1 (CHL1) | Cell adhesion molecule | Tyr↓Glu | [13] |

| Seizure protein 6 (Sez6) | Type I transmembrane protein | Leu↓Asp | [14] |

| P-selectin glycoprotein ligand-1 (PSGL-1) | Cell adhesion molecule | Gln↓Thr | [12] |

Signaling Pathway of BACE1-mediated APP Processing

The canonical amyloidogenic pathway initiated by BACE1 is a sequential proteolytic process.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of BACE1 and its substrates.

Purification of Recombinant BACE1 from E. coli

The expression of active, soluble BACE1 in bacterial systems has been challenging due to its nature as a transmembrane glycoprotein. The following protocol is a generalized approach for the refolding and purification of the BACE1 ectodomain.[15][16][17]

1. Expression in E. coli

-

A construct encoding the ectodomain of human BACE1 (amino acids 1-460) with an N-terminal His-tag is transformed into an appropriate E. coli expression strain (e.g., BL21(DE3)).

-

Protein expression is induced with IPTG at a low temperature (e.g., 16-20°C) to enhance solubility.

2. Cell Lysis and Inclusion Body Preparation

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF) and lyse by sonication or high-pressure homogenization.

-

Centrifuge the lysate to pellet the inclusion bodies.

3. Solubilization and Refolding

-

Wash the inclusion bodies with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove contaminants.

-

Solubilize the washed inclusion bodies in a denaturing buffer (e.g., 50 mM Tris-HCl, pH 8.0, 8 M urea or 6 M guanidine hydrochloride, 10 mM DTT).

-

Refold the solubilized protein by rapid dilution or dialysis into a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 250 mM NaCl, 5 mM reduced glutathione, 0.5 mM oxidized glutathione, 1 M L-arginine) at 4°C.

4. Purification of Refolded BACE1

-

Purify the refolded BACE1 using immobilized metal affinity chromatography (IMAC) via the His-tag.

-

Further purify the protein by size-exclusion chromatography to remove aggregates and ensure homogeneity.

BACE1 Activity Assay using a Fluorogenic Substrate

This is a widely used method for measuring BACE1 activity and for screening inhibitors in a high-throughput format.[18][19]

1. Reagents and Materials

-

Purified recombinant BACE1

-

BACE1 assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

-

Fluorogenic BACE1 substrate (e.g., a peptide containing the Swedish APP mutation cleavage site flanked by a fluorophore and a quencher)

-

BACE1 inhibitor (for control and screening)

-

96-well black microplate

-

Fluorescence plate reader

2. Assay Procedure

-

Prepare serial dilutions of the test compounds (inhibitors) in assay buffer.

-

In a 96-well plate, add the assay buffer, the test compound, and the purified BACE1 enzyme.

-

Pre-incubate the plate at 37°C for 15-30 minutes.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence in a kinetic mode for a set period (e.g., 60 minutes) at the appropriate excitation and emission wavelengths.

3. Data Analysis

-

The rate of increase in fluorescence is proportional to the BACE1 activity.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[20]

Identification of BACE1 Substrates using SILAC-based Quantitative Proteomics

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for the unbiased identification of protease substrates.[12][21][22]

1. Cell Culture and Labeling

-

Culture two populations of cells (e.g., HEK293 cells), one overexpressing BACE1 and a control cell line.

-

Grow the BACE1-overexpressing cells in a medium containing "heavy" isotopes of arginine and lysine (e.g., 13C6, 15N4-Arg and 13C6, 15N2-Lys).

-

Grow the control cells in a medium containing the corresponding "light" amino acids.

-

Culture the cells for at least five doublings to ensure complete incorporation of the labeled amino acids.

2. Sample Preparation and Mass Spectrometry

-

Collect the conditioned media from both cell populations.

-

Combine equal amounts of protein from the "heavy" and "light" conditioned media.

-

Concentrate the protein mixture and separate the proteins by SDS-PAGE.

-

Perform in-gel digestion of the proteins with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3. Data Analysis

-

Identify the peptides and proteins using a database search algorithm.

-

Quantify the relative abundance of each protein in the "heavy" versus "light" samples based on the intensity of the corresponding isotopic peaks.

-

Proteins that are significantly enriched in the "heavy" sample are considered potential BACE1 substrates.

In-Gel Digestion and Mass Spectrometry for Cleavage Site Identification

This protocol details the steps for identifying protein cleavage sites from protein bands separated by SDS-PAGE.[23][24][25]

1. SDS-PAGE and Band Excision

-

Separate the protein sample containing the cleaved and uncleaved substrate by SDS-PAGE.

-

Visualize the protein bands using a sensitive stain (e.g., Coomassie Blue or silver stain).

-

Excise the protein bands corresponding to the cleavage products.

2. In-Gel Reduction, Alkylation, and Digestion

-

Destain the gel pieces to remove the stain.

-

Reduce the disulfide bonds in the protein with DTT.

-

Alkylate the free cysteine residues with iodoacetamide to prevent disulfide bond reformation.

-

Digest the protein in the gel piece with a protease, typically trypsin, overnight at 37°C.

3. Peptide Extraction and Mass Spectrometry

-

Extract the peptides from the gel pieces using a series of washes with acetonitrile and formic acid.

-

Pool the extracts and dry them in a vacuum centrifuge.

-

Resuspend the peptides in a suitable solvent for mass spectrometry analysis.

-

Analyze the peptides by LC-MS/MS to determine their sequences.

4. Cleavage Site Determination

-

By comparing the sequences of the identified peptides with the full-length sequence of the substrate, the N- and C-terminal peptides of the cleavage products can be identified, thus pinpointing the cleavage site.

Quantitative Data

Kinetic Parameters of BACE1 for Various Substrates

The following table presents a summary of reported kinetic parameters for the cleavage of different substrates by BACE1.

| Substrate (Peptide/Protein) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| APP Swedish Mutant Peptide | 55 | 0.155 | 2.8 x 103 | [15] |

| APP Wild-Type Peptide | - | - | ~50 | [26] |

| Navβ2 Peptide | - | - | - | [11] |

| NRG1β1 Ectodomain | - | - | - | [9] |

Note: Kinetic parameters can vary significantly depending on the assay conditions and the specific substrate construct used.

IC50 Values of Key BACE1 Inhibitors

The inhibitory potency of various BACE1 inhibitors has been extensively studied.

| Inhibitor | Assay Type | IC50 (nM) | Reference(s) |

| Verubecestat (MK-8931) | Cell-free (Ki) | 2.2 | [27] |

| Elenbecestat (E2609) | Cell-based | ~7 | [28] |

| Lanabecestat (AZD3293) | FRET assay | 0.615 | |

| Bace1-IN-12 | FRET assay | 8900 | [26] |

| Compound IV | Cell-based (Aβ40) | 45 | [6] |

Conclusion

The discovery of BACE1 has been a cornerstone of Alzheimer's disease research for over two decades. The development of sophisticated experimental techniques has not only solidified its role as the primary β-secretase but has also unveiled its broader physiological functions through the identification of a diverse range of substrates. This technical guide provides a detailed overview of the key methodologies and quantitative data that have been instrumental in advancing our understanding of BACE1 biology. As the field continues to evolve, a deep understanding of these foundational principles and techniques will remain essential for the development of safe and effective BACE1-targeted therapeutics.

References

- 1. The Alzheimer's disease β-secretase enzyme, BACE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The β-Secretase Enzyme BACE in Health and Alzheimer's Disease: Regulation, Cell Biology, Function, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The β-Secretase BACE1 in Alzheimer’s Disease [escholarship.org]

- 4. The β-secretase enzyme BACE1 as a therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The β-Secretase BACE1 in Alzheimer's Disease - UCL Discovery [discovery.ucl.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]

- 10. Effects of BACE1 Haploinsufficiency on APP Processing and Aβ Concentrations in Male and Female 5XFAD Alzheimer Mice at Different Disease Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of BACE1 cleavage sites in human voltage-gated sodium channel beta 2 subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of β-Secretase (BACE1) Substrates Using Quantitative Proteomics | PLOS One [journals.plos.org]

- 13. β-Site amyloid precursor protein (APP)-cleaving enzyme 1 (BACE1)-deficient mice exhibit a close homolog of L1 (CHL1) loss-of-function phenotype involving axon guidance defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BACE1 inhibition reduces endogenous Abeta and alters APP processing in wild-type mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A general procedure for the purification of human beta-secretase expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. High yield expression of human BACE constructs in Eschericia coli for refolding, purification, and high resolution diffracting crystal forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Identification of β-Secretase (BACE1) Substrates Using Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Protocols: In-Gel Digestion & Mass Spectrometry for ID - Creative Proteomics [creative-proteomics.com]

- 24. nccs.res.in [nccs.res.in]

- 25. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [worldwide.promega.com]

- 26. benchchem.com [benchchem.com]

- 27. biorxiv.org [biorxiv.org]

- 28. researchgate.net [researchgate.net]

The Role of BACE1 in Alzheimer's Disease Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a critical aspartyl protease in the pathogenesis of Alzheimer's disease (AD). As the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, BACE1 has been a focal point of research and therapeutic development for decades. This technical guide provides an in-depth examination of the core functions of BACE1, its central role in the amyloid cascade hypothesis, and its regulation at the transcriptional, translational, and post-translational levels. We present a compilation of quantitative data on BACE1 expression and activity in both healthy and AD brains, alongside the inhibitory profiles of key therapeutic candidates. Furthermore, this guide offers detailed experimental protocols for the assessment of BACE1 activity and expression, and for the quantification of its downstream product, Aβ. Visualized through signaling pathway and workflow diagrams, this document aims to be a comprehensive resource for professionals dedicated to understanding and targeting BACE1 in the pursuit of disease-modifying therapies for Alzheimer's disease.

Introduction: The Amyloid Cascade and the Central Role of BACE1

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid plaques and neurofibrillary tangles in the brain.[1] The amyloid cascade hypothesis posits that the production and aggregation of amyloid-beta (Aβ) peptides are the central and initiating events in AD pathogenesis.[2] BACE1, also known as β-secretase, is the enzyme that catalyzes the first and rate-limiting step in the generation of Aβ from the amyloid precursor protein (APP).[3][4]

BACE1 is a type I transmembrane aspartic protease that is highly expressed in neurons.[5] Its cleavage of APP at the β-site generates a secreted ectodomain, sAPPβ, and a membrane-bound C-terminal fragment, C99.[1] The C99 fragment is subsequently cleaved by the γ-secretase complex to release Aβ peptides of varying lengths, most notably the aggregation-prone Aβ42.[6] Due to its pivotal role in initiating Aβ production, BACE1 is considered a prime therapeutic target for AD.[7][8] Evidence indicates that both the expression and enzymatic activity of BACE1 are elevated in the brains of AD patients, further strengthening its link to the disease's progression.[9][10]

Quantitative Analysis of BACE1 in Alzheimer's Disease

A substantial body of research has focused on quantifying the changes in BACE1 expression and activity in the context of Alzheimer's disease. These quantitative data underscore the enzyme's heightened role in the pathological state.

BACE1 Expression and Activity Levels

Studies comparing post-mortem brain tissue from AD patients with that of non-demented controls have consistently shown an increase in BACE1 levels and activity.

| Parameter | Brain Region | Change in AD vs. Control | Reference |

| BACE1 Protein | Temporal Cortex | 163.8% (±14.7%) increase | [11] |

| Frontal Cortex | 1.91-fold increase | [12] | |

| BACE1 mRNA | Medial Temporal Gyrus | Significantly elevated | |

| Superior Parietal Gyrus | Significantly elevated | ||

| BACE1 Activity | Frontal Cortex | 1.76-fold increase | [12] |

| Temporal Cortex | Vmax significantly increased, Km unchanged |

BACE1 as a Therapeutic Target: Inhibitor Potency

The development of BACE1 inhibitors has been a major focus of pharmaceutical research. The potency of these inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki).

| Inhibitor | Type | BACE1 IC50/Ki | BACE2 IC50/Ki | Reference |

| Verubecestat (MK-8931) | Small Molecule | IC50: 13 nM; Ki: 7.8 nM | Ki: 0.38 nM | [3][9] |

| Lanabecestat (AZD3293) | Small Molecule | IC50: 0.6 nM; Ki: 0.4 nM | Ki: 0.8 nM | [7] |

| Elenbecestat (E2609) | Small Molecule | IC50: ~7 nM (cell-based) | - | [2][8] |

Signaling and Regulatory Pathways of BACE1

The expression and activity of BACE1 are tightly regulated through a complex network of signaling pathways at the transcriptional, translational, and post-translational levels.

Amyloidogenic Processing of APP by BACE1

The canonical role of BACE1 is in the amyloidogenic pathway, where it initiates the cleavage of APP. This process is in competition with the non-amyloidogenic pathway, which is mediated by α-secretase.

Transcriptional Regulation of BACE1

Several transcription factors have been identified that modulate BACE1 gene expression. Pro-inflammatory stimuli and cellular stress can lead to the activation of these factors, resulting in increased BACE1 transcription.

Translational and Post-Translational Regulation

BACE1 protein levels are also controlled at the level of translation and through its trafficking and degradation within the cell.

Key Experimental Protocols

Accurate and reproducible methods are essential for studying BACE1. The following sections provide detailed protocols for key experiments.

FRET-Based BACE1 Activity Assay

This assay measures the enzymatic activity of BACE1 using a substrate that contains a fluorophore and a quencher. Cleavage of the substrate by BACE1 separates the two, resulting in an increase in fluorescence.

Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 FRET peptide substrate

-

Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

-

Test compounds (inhibitors) and vehicle (e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a master mixture of the BACE1 FRET peptide substrate in the assay buffer.

-

Add the test compounds or vehicle control to the wells of the microplate.

-

Add the substrate master mixture to all wells.

-

Initiate the reaction by adding the diluted BACE1 enzyme to the wells.

-

Immediately place the plate in a microplate reader pre-set to the appropriate excitation and emission wavelengths.

-

Monitor the increase in fluorescence over time (kinetic mode).

-

The rate of the reaction (slope of the fluorescence curve) is proportional to the BACE1 activity.

-

Calculate the percent inhibition for each test compound relative to the vehicle control.

Western Blotting for BACE1 Protein Expression

Western blotting is used to detect and quantify the amount of BACE1 protein in a sample.

Materials:

-

Brain tissue homogenates

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against BACE1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Homogenize brain tissue in ice-cold lysis buffer. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration using a BCA assay.

-

Gel Electrophoresis: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-BACE1 antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

ELISA for Amyloid-Beta (Aβ40/42) Quantification

An enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method for quantifying the levels of Aβ40 and Aβ42 in biological samples.

Materials:

-

Brain homogenates or cerebrospinal fluid (CSF)

-

Aβ40 and Aβ42 ELISA kits (containing capture antibody-coated plates, detection antibodies, standards, and substrate)

-

Wash buffer

-

Stop solution

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare brain homogenates or use CSF directly. Dilute samples as necessary.

-

Assay Procedure (following kit instructions):

-

Add standards, controls, and samples to the wells of the antibody-coated plate.

-

Incubate to allow Aβ to bind to the capture antibody.

-

Wash the wells to remove unbound material.

-

Add the detection antibody and incubate.

-

Wash the wells.

-

Add the enzyme-conjugated secondary antibody/reagent and incubate.

-

Wash the wells.

-

Add the substrate and incubate to allow for color development.

-

Add the stop solution to terminate the reaction.

-

-

Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of Aβ40 and Aβ42 in the samples.

Conclusion and Future Directions

BACE1 remains a compelling and well-validated target for the therapeutic intervention of Alzheimer's disease. Its fundamental role in the production of amyloid-beta places it at a critical juncture in the disease's pathogenesis. The quantitative data consistently demonstrate its upregulation in AD, providing a strong rationale for the development of inhibitors. While clinical trials of BACE1 inhibitors have faced challenges, a deeper understanding of the enzyme's complex regulation and its other physiological substrates is crucial for designing safer and more effective therapeutic strategies. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers dedicated to unraveling the complexities of BACE1 and advancing the development of novel treatments for this devastating disease. Future research should focus on achieving a therapeutic window that maximizes the reduction of Aβ while minimizing off-target effects, potentially through the development of more selective inhibitors or by exploring strategies that modulate BACE1 expression and trafficking.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. bosterbio.com [bosterbio.com]

- 5. caymanchem.com [caymanchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. BACE1 as a potential biomarker for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]

- 12. immune-system-research.com [immune-system-research.com]

A Technical Guide to the FRET Substrate "RE(EDANS)EVNLDAEFK(DABCYL)R" for BACE1 Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescent resonance energy transfer (FRET) peptide substrate, Arg-Glu(EDANS)-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys(DABCYL)-Arg, a critical tool for studying the enzyme kinetics of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). This document details the substrate's mechanism, its application in BACE1 activity assays, relevant kinetic parameters, and the signaling pathway in which BACE1 plays a pivotal role.

Introduction to the FRET Substrate and BACE1

The peptide sequence "RE(EDANS)EVNLDAEFK(DABCYL)R" is a specialized tool designed for the sensitive and continuous measurement of BACE1 activity[1][2]. It operates on the principle of Fluorescence Resonance Energy Transfer (FRET), a mechanism that involves the distance-dependent transfer of energy from a donor fluorophore to an acceptor quencher molecule[1]. In this peptide, the fluorophore is 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS), and the quencher is 4-(4-dimethylaminophenylazo)benzoic acid (DABCYL)[2].

In its intact state, the close proximity of EDANS and DABCYL allows for efficient FRET, resulting in the quenching of EDANS's fluorescence. The peptide's core sequence, "EVNLDAEF," is derived from the Swedish mutation of the amyloid precursor protein (APP), which is known to be cleaved with high efficiency by BACE1[3][4]. Upon enzymatic cleavage by BACE1 within this sequence, the EDANS and DABCYL moieties are separated, disrupting FRET and leading to a measurable increase in fluorescence[1]. This direct relationship between fluorescence intensity and enzymatic activity makes it an ideal substrate for high-throughput screening of BACE1 inhibitors and detailed kinetic studies[1][5].

BACE1, a transmembrane aspartic protease, is the rate-limiting enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides[4][6]. The accumulation of Aβ is a central event in the pathogenesis of Alzheimer's disease, making BACE1 a prime therapeutic target[6].

Quantitative Data Presentation

The following table summarizes the key kinetic parameters for the interaction of BACE1 with FRET peptide substrates based on the Swedish APP mutation.

| Parameter | Value | Substrate Type | Reference |

| Km | 11.0 µM | BACE1 Peptide Substrate | |

| kcat | 169 h-1 | APPΔNL (Swedish mutation) Substrate | [7] |

| kcat/Km | 0.12 h-1nM-1 | APPΔNL (Swedish mutation) Substrate | [7] |

Experimental Protocols

This section provides a detailed methodology for a typical BACE1 enzyme kinetics assay using the this compound FRET substrate.

Materials

-

Recombinant human BACE1 enzyme

-

BACE1 FRET substrate: Arg-Glu(EDANS)-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys(DABCYL)-Arg

-

Assay Buffer: 50 mM Sodium Acetate, pH 4.5

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader with excitation and emission wavelengths suitable for the EDANS/DABCYL pair (e.g., Excitation: 340-350 nm, Emission: 490-510 nm)

-

BACE1 inhibitors (for inhibition studies)

-

DMSO (for dissolving substrate and inhibitors)

Methods

-

Preparation of Reagents:

-

Prepare the Assay Buffer (50 mM Sodium Acetate) and adjust the pH to 4.5.

-

Reconstitute the lyophilized BACE1 FRET substrate in DMSO to create a stock solution. Further dilute the stock solution in Assay Buffer to the desired final concentrations. Protect the substrate from light.

-

Dilute the recombinant BACE1 enzyme in cold Assay Buffer to the desired working concentration just before use. Keep the enzyme on ice.

-

-

Assay Procedure:

-

To the wells of a 96-well microplate, add the following components in order:

-

Assay Buffer

-

BACE1 inhibitor or vehicle (DMSO) for control wells.

-

BACE1 enzyme solution.

-

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the BACE1 FRET substrate solution to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

-

Data Acquisition:

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

-

Use an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 490 nm.

-

-

Data Analysis:

-

Determine the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots.

-

For inhibitor studies, plot the initial velocities against the inhibitor concentrations to determine the IC₅₀ value.

-

For kinetic parameter determination (Km and Vmax), vary the substrate concentration and plot the initial velocities against substrate concentration. Fit the data to the Michaelis-Menten equation.

-

Mandatory Visualization

Signaling Pathway of BACE1 in Amyloid Precursor Protein (APP) Processing

Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase.

Experimental Workflow for BACE1 Kinetic Assay

Caption: Workflow for a typical BACE1 FRET-based kinetic assay.

References

- 1. The Basic Biology of BACE1: A Key Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-Secretase Inhibitor Potency Is Decreased by Aberrant β-Cleavage Location of the “Swedish Mutant” Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Non-Neuronal Functions of BACE1 Substrates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), or β-secretase, is a primary therapeutic target for Alzheimer's disease due to its essential role in generating the amyloid-β peptide. However, the broad expression of BACE1 and its substrates in non-neuronal tissues raises significant concerns about mechanism-based side effects of BACE1 inhibitors. BACE1 is not only expressed at high levels in the brain but is also found in a variety of peripheral cells, including pancreatic β-cells, adipocytes, hepatocytes, vascular cells, and immune cells.[1][2][3] The proteolytic processing of numerous substrates in these tissues implicates BACE1 in a wide array of physiological processes, such as glucose homeostasis, immune response, cardiovascular function, and peripheral myelination.[1][4][5] This guide provides an in-depth technical overview of the key non-neuronal functions of BACE1 substrates, presenting quantitative data, detailed experimental methodologies, and signaling pathway visualizations to inform research and drug development in this critical area.

BACE1 in Pancreatic Function and Glucose Metabolism